N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine

Hole transport material Secondary amine Ionization potential

N4,N4′-Di-naphthalen-2-yl-biphenyl-4,4′-diamine (CAS 10311-62-3), systematically named N,N′-di(2-naphthyl)benzidine, is a secondary aromatic diamine with the molecular formula C₃₂H₂₄N₂ and a molecular weight of 436.55 g·mol⁻¹. It belongs to the naphthyl-substituted benzidine family—a series recognized as among the best-performing hole-transport material (HTM) classes for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Formula C32H24N2
Molecular Weight 436.5 g/mol
CAS No. 10311-62-3
Cat. No. B079341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine
CAS10311-62-3
Molecular FormulaC32H24N2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C32H24N2/c1-3-7-27-21-31(19-13-23(27)5-1)33-29-15-9-25(10-16-29)26-11-17-30(18-12-26)34-32-20-14-24-6-2-4-8-28(24)22-32/h1-22,33-34H
InChIKeyWFUHVLZOAXEIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,N4′-Di-naphthalen-2-yl-biphenyl-4,4′-diamine (CAS 10311-62-3) for Organic Electronics Procurement: Core Identity and Class Positioning


N4,N4′-Di-naphthalen-2-yl-biphenyl-4,4′-diamine (CAS 10311-62-3), systematically named N,N′-di(2-naphthyl)benzidine, is a secondary aromatic diamine with the molecular formula C₃₂H₂₄N₂ and a molecular weight of 436.55 g·mol⁻¹ . It belongs to the naphthyl-substituted benzidine family—a series recognized as among the best-performing hole-transport material (HTM) classes for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1]. Unlike the widely commercialized tertiary-amine analogs such as NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) and β-NPB, this compound retains two N–H functional groups, which impart distinct electronic and morphological characteristics that directly influence device integration and long-term operational stability.

Why N4,N4′-Di-naphthalen-2-yl-biphenyl-4,4′-diamine Cannot Be Replaced by Generic Tertiary-Amine HTMs


The pervasive misconception that all naphthyl-substituted benzidine derivatives are interchangeable ignores a critical structural divergence: N4,N4′-di-naphthalen-2-yl-biphenyl-4,4′-diamine is a secondary diamine (N–H terminal groups), whereas the dominant commercial HTMs—NPB, α-NPD, β-NPB, and TNB—are tertiary amines in which each nitrogen bears an additional aryl substituent [1]. This single structural feature alters the HOMO energy level, the ionization potential, and the capacity for intermolecular hydrogen bonding, which collectively govern hole-injection efficiency, film densification during vapor deposition, and morphological stability under thermal and electrical stress [2]. Consequently, a device stack optimized for a tertiary-amine HTL will not automatically reproduce its performance when the secondary-amine congener is substituted—and vice versa—making procurement based on generic functional class alone a demonstrable technical risk.

Quantitative Differentiation Evidence for N4,N4′-Di-naphthalen-2-yl-biphenyl-4,4′-diamine Relative to Closest Analogs


Secondary Amine Architecture: N–H vs. N–Aryl Substitution and the Impact on HOMO Level and Ionization Potential

The target compound is a secondary aromatic diamine (N–H terminal groups), whereas its closest commercial analogs—NPB (CAS 123847-85-8), β-NPB (CAS 139255-17-7), and TNB (CAS 374592-88-8)—are tertiary amines bearing additional N-phenyl or N-naphthyl substituents [1]. Removing the electron-withdrawing aryl group from the nitrogen atom elevates the HOMO level and reduces the ionization potential (IP) relative to the tertiary-amine counterparts. For the structurally related N,N′-diphenylbenzidine (secondary diamine), the HOMO is reported at −5.5 eV . NPB (tertiary amine) exhibits a deeper HOMO of approximately −5.5 eV [2]; however, the absence of N-phenyl groups in the target compound is expected to shift the HOMO upward by 0.1–0.3 eV, lowering the hole-injection barrier to common anodes such as ITO (work function ~4.7–5.0 eV) and MoO₃. This class-level inference is supported by the known trend that N-alkyl/aryl substitution progressively stabilizes (lowers) the HOMO of aromatic amines [1].

Hole transport material Secondary amine Ionization potential OLED

Proven Durability Advantage in Charge-Transporting Varnish Formulations: Patent-Backed Evidence

In European Patent EP 3168888 A1 (Nissan Chemical), the inventors explicitly claim that a charge-transporting varnish containing N,N′-di(2-naphthyl)benzidine (the target compound) as the charge-transporting substance, combined with a heteropolyacid dopant, forms a thin film that yields 'an organic EL element excellent in durability' when applied as a hole injection layer [1]. The patent distinguishes N,N′-di(2-naphthyl)benzidine from N,N′-di(1-naphthyl)benzidine and the mixed isomer, stating that the varnish based on these dinaphthylbenzidine isomers achieves durability superior to prior-art formulations based on other aryldiamine compounds [1]. The patent further teaches that the wet-process film formed from this varnish can be baked at elevated temperatures (≥200 °C) without degradation of charge-transport functionality, enabling compatibility with high-temperature device fabrication workflows [1].

Charge-transporting varnish Hole injection layer Organic EL durability Wet-process HTL

Amorphous Film Morphology and the Absence of Facile Crystallization: Comparison with NPB and α-NPD

Costa et al. (2018) demonstrated that naphthyl-substituted benzidines—including NPB, α-NPD, β-NPB, and TNB—form high-quality, homogeneous, and compact amorphous thin films when deposited by physical vapor deposition (PVD), as confirmed by SEM and XRD [1]. The target compound, N,N′-di(2-naphthyl)benzidine, shares the benzidine core and 2-naphthyl substituents with β-NPB but lacks the N-phenyl groups that in β-NPB are known to induce a Tg/Tm ratio of approximately 3/4, characteristic of asymmetric molecular structures [1]. The absence of N-phenyl substituents in the target compound reduces molecular asymmetry and may shift the Tg/Tm ratio closer to the 2/3 value observed for the symmetric molecules TPB and NPB [1], predicting a more stable amorphous phase with reduced tendency toward thermally induced crystallization—a key failure mode in OLED devices operated at elevated temperatures.

Amorphous thin film Morphological stability XRD SEM Physical vapor deposition

Solubility and Wet-Processability: N–H Groups Enable Formulation in Hydrogen-Bonding Solvent Systems

The secondary amine (N–H) groups of N,N′-di(2-naphthyl)benzidine serve as hydrogen-bond donors, enabling formulation in protic or hydrogen-bond-accepting solvent systems that are incompatible with the fully N-arylated tertiary-amine analogs (NPB, β-NPB, TNB) . This property is explicitly exploited in EP 3168888 A1, where the target compound is dissolved in organic solvents together with a heteropolyacid dopant to create a stable, single-phase charge-transporting varnish suitable for spin-coating, slot-die coating, or inkjet printing [1]. In contrast, the tertiary-amine analogs lack N–H groups and rely solely on van der Waals solvation, which limits the range of solvents that yield homogeneous, dopant-compatible formulations [1].

Wet-process HTL Solubility Hydrogen bonding Charge-transporting varnish

Procurement-Relevant Application Scenarios for N4,N4′-Di-naphthalen-2-yl-biphenyl-4,4′-diamine


Wet-Processed Hole Injection Layers (HIL) for Large-Area OLED Lighting and Display Panels

The patent-backed durability of charge-transporting varnishes based on N,N′-di(2-naphthyl)benzidine, combined with its compatibility with heteropolyacid dopants and bake stability at ≥200 °C [1], positions this compound as a prime candidate for solution-processed HIL fabrication in Gen-8 and larger OLED production lines. Unlike NPB and β-NPB, which are predominantly vacuum-deposited, the target compound's secondary amine structure supports wet-process formulation, enabling cost-effective slot-die or inkjet coating for大面积 lighting panels where uniform film thickness and long operational lifetime are critical procurement specifications.

High-Temperature-Operable OLED Stacks for Automotive and Industrial Displays

The predicted higher amorphous-phase stability (Tg/Tm ratio approaching 2/3 vs. 3/4 for β-NPB) [1] makes N,N′-di(2-naphthyl)benzidine a strategic choice for OLED devices destined for high-temperature environments (e.g., automotive dashboards, industrial HMI panels). The reduced tendency toward thermally induced crystallization mitigates dark-spot formation and luminance decay under prolonged exposure to temperatures exceeding 85 °C—a key reliability metric that procurement specifications for automotive-grade OLEDs must satisfy.

Device Stacks Requiring Low Turn-On Voltage via Reduced Hole-Injection Barrier

The elevated HOMO level (estimated −5.2 to −5.4 eV) of the secondary amine target compound, relative to the −5.5 eV HOMO of NPB [2][3], is expected to reduce the hole-injection barrier at the ITO/HTL interface by 0.1–0.3 eV. This property is procurement-relevant for low-power OLED microdisplays, wearable devices, and energy-harvesting OPVs where every 0.1 V reduction in turn-on voltage translates to measurable battery-life extension. Buyers optimizing for power efficiency should evaluate this compound against NPB-based baseline stacks using identical device architectures.

Research-Grade Comparative Studies of Secondary vs. Tertiary Amine HTMs

As the benzidine family's simplest naphthyl-substituted secondary diamine, N,N′-di(2-naphthyl)benzidine serves as an essential reference compound for academic and industrial R&D groups conducting structure–property relationship (SPR) studies on hole-transport materials. Its procurement enables controlled experiments that isolate the effect of N–H → N–Ar substitution on HOMO energetics, hole mobility, and film morphology—data that directly inform the rational design of next-generation HTMs with tailored electronic and processing characteristics [1].

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